N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2-methyl-1,3-dioxan-2-YL)acetohydrazide
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Overview
Description
N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2-methyl-1,3-dioxan-2-YL)acetohydrazide is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2-methyl-1,3-dioxan-2-YL)acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the furan-2-carbaldehyde derivative, which is then reacted with the appropriate hydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2-methyl-1,3-dioxan-2-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2-methyl-1,3-dioxan-2-YL)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-methylphenoxy)-N’-[(5’-(substituted aryl)-furan-2’-yl)methylidene]-acetohydrazides: These compounds share a similar core structure but differ in the substituents on the furan ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds have a thiazole ring instead of a furan ring but exhibit similar biological activities.
Uniqueness
N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2-methyl-1,3-dioxan-2-YL)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18ClN3O6 |
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Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-2-(2-methyl-1,3-dioxan-2-yl)acetamide |
InChI |
InChI=1S/C18H18ClN3O6/c1-18(26-7-2-8-27-18)10-17(23)21-20-11-13-4-6-16(28-13)14-9-12(22(24)25)3-5-15(14)19/h3-6,9,11H,2,7-8,10H2,1H3,(H,21,23)/b20-11+ |
InChI Key |
JKDUDDYENCMRRE-RGVLZGJSSA-N |
Isomeric SMILES |
CC1(OCCCO1)CC(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1(OCCCO1)CC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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